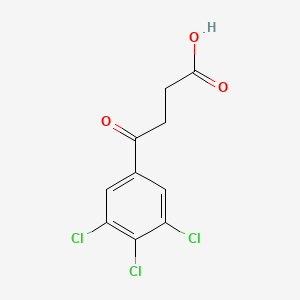

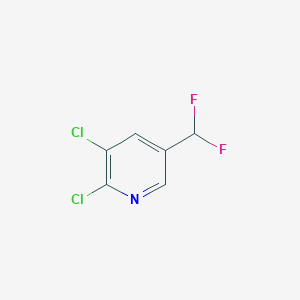

![molecular formula C11H13N3O2 B1321411 8-氨基-2-甲基咪唑并[1,2-a]吡啶-3-羧酸乙酯 CAS No. 185133-90-8](/img/structure/B1321411.png)

8-氨基-2-甲基咪唑并[1,2-a]吡啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The imidazo[1,2-a]pyridine core is a common motif in compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and anti-viral activities .

Synthesis Analysis

The synthesis of related ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives typically involves multi-step reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, followed by alkaline hydrolysis to yield the corresponding carboxylic acids . Similarly, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was synthesized through a three-step reaction, indicating the complexity and versatility of the synthetic routes for these compounds .

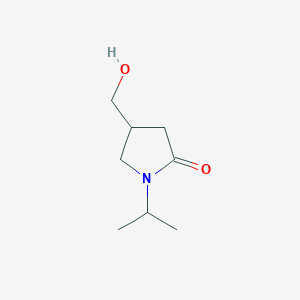

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,2-a]pyridine derivatives has been studied using various spectroscopic methods and density functional theory (DFT). For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was confirmed by DFT calculations and single crystal x-ray diffraction, demonstrating the reliability of DFT in predicting the molecular conformation of such compounds .

Chemical Reactions Analysis

Ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives can undergo various chemical reactions to yield a wide range of heterocyclic compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different polyazanaphthalene derivatives when treated with nucleophilic reagents . This reactivity showcases the potential of ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives as versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives are influenced by their molecular structure. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed insights into its molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with other molecules . Additionally, the anti-viral activity of some derivatives against hepatitis B virus suggests that these compounds have significant biological relevance .

科学研究应用

合成与衍生物

8-氨基-2-甲基咪唑并[1,2-a]吡啶-3-羧酸乙酯因其在合成各种生物活性化合物中的潜力而成为研究课题。Zamora 等人 (2004) 探讨了其在合成吡啶并[1′,2′:1,2]咪唑并[5,4-d]-1,2,3-三嗪酮中的应用,强调了其作为构建稠合三嗪(具有可能的生物活性)的合成子的作用 (Zamora 等人,2004)。此外,Bakhite 等人 (2005) 研究了其在创建新型吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和相关稠合体系中的效用,证明了其在合成多种多杂环体系中的多功能性 (Bakhite 等人,2005)。

生物化学应用

在生物化学领域,该化合物已参与具有潜在抗病毒特性的衍生物的创建。例如,Chen 等人 (2011) 合成了 6-溴-8-羟基咪唑并[1,2-a]吡啶-3-羧酸乙酯衍生物,并评估了它们的抗乙型肝炎病毒活性,揭示了对 HBV DNA 复制的显着抑制作用 (Chen 等人,2011)。

药物探索

在药物研究中,该化合物已被用作合成各种药理学上有趣的化合物的起始原料或中间体。例如,Ikemoto 等人 (2000) 描述了其在合成慢性肾病药物中的应用,突出了其在药物化学中的实际应用 (Ikemoto 等人,2000)。

多种化学反应

该化合物在多种化学反应中的潜力也值得注意。例如,Mohamed (2014, 2021) 对其合成和反应进行了研究,以创建各种苯并噻唑和三唑衍生物,强调了其在生成广泛化学结构中的作用 (Mohamed, 2014), (Mohamed, 2021)。

安全和危害

属性

IUPAC Name |

ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPAXRHWORQNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617278 |

Source

|

| Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

185133-90-8 |

Source

|

| Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

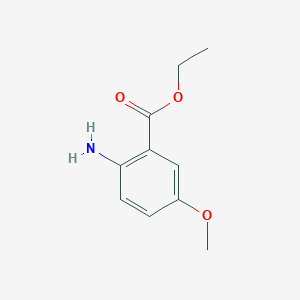

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)